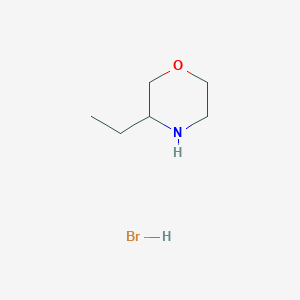

3-Ethylmorpholine hydrobromide

Beschreibung

Contextualization within Morpholine (B109124) Chemistry Research

Significance of Morpholine Ring Systems in Heterocyclic Chemistry

The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a versatile building block in organic synthesis. researchgate.netsci-hub.se Its unique structure imparts a range of desirable properties to molecules, including enhanced aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. researchgate.nettaylorandfrancis.comresearchgate.net The presence of the oxygen atom withdraws electron density from the nitrogen, making it less basic than comparable cyclic amines like piperidine. This reduced basicity, with a pKa of about 8.7, is often advantageous in medicinal chemistry, contributing to improved pharmacokinetic profiles. researchgate.netnih.gov

The flexible "chair-like" conformation of the morpholine ring allows it to act as a scaffold, positioning substituents in specific three-dimensional orientations to optimize binding with target proteins. nih.govacs.org This conformational flexibility, combined with its favorable polarity, makes the morpholine moiety a valuable component in the design of central nervous system (CNS) active drugs, as it can enhance permeability across the blood-brain barrier. nih.govacs.org

Role of Substituted Morpholine Derivatives in Chemical Science

The true versatility of the morpholine ring is realized through the introduction of various substituents at different positions. sci-hub.sethieme-connect.com Substitution on the nitrogen atom (N-substitution) or on the carbon atoms of the ring (C-substitution) can dramatically alter the chemical and biological properties of the resulting derivative. thieme-connect.com These modifications can enhance potency, modulate selectivity for a specific biological target, and fine-tune pharmacokinetic parameters. sci-hub.se

For instance, the addition of aromatic or halogenated groups can lead to increased inhibitory activity against certain cancer cell lines. e3s-conferences.org The strategic placement of substituents can also introduce conformational constraints, creating more rigid structures that can be valuable tools in drug development. acs.org The synthesis of diversely substituted morpholines is an active area of research, with a constant need for rapid and modular methods to access novel derivatives for screening in various therapeutic areas. acs.orge3s-conferences.org

Importance of Organic Hydrobromide Salts in Synthesis and Chemical Transformations

In the realm of organic synthesis, the formation of salts is a fundamental technique used to purify, isolate, and handle chemical compounds, particularly amines. researchgate.netnih.gov Organic hydrobromide salts are formed by reacting a basic compound, such as an amine, with hydrobromic acid. This process converts the often-liquid and volatile free base into a more stable, crystalline solid with a higher melting point, which is easier to handle and store. nih.gov

The formation of hydrobromide salts can significantly influence a compound's physicochemical properties, such as solubility. nih.gov For example, the hydrobromide salt of a drug is often more water-soluble than its free base form, which can be crucial for its formulation and bioavailability. nih.govresearchgate.net In chemical transformations, organic bromides serve as important intermediates and reagents. They are used in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgacs.org The use of hydrobromide salts can also facilitate certain reactions by acting as a source of the bromide ion or by influencing the reaction environment. rrpharmacology.ru

Academic Relevance and Research Scope of 3-Ethylmorpholine (B1592558) Hydrobromide Systems

3-Ethylmorpholine hydrobromide is a specific derivative of morpholine that holds relevance in academic and industrial chemical research. sigmaaldrich.comchembk.com As a substituted morpholine, it serves as a building block for the synthesis of more complex molecules. chembk.com The ethyl group at the 3-position introduces a chiral center, meaning that 3-Ethylmorpholine can exist as two enantiomers, (S)-3-Ethylmorpholine and (R)-3-Ethylmorpholine. ambeed.com This chirality is significant as different enantiomers of a molecule can exhibit distinct biological activities.

The hydrobromide salt form of 3-Ethylmorpholine provides a stable, solid material for use in further chemical synthesis. sigmaaldrich.com Research involving this compound would likely focus on its use as an intermediate in the preparation of novel compounds with potential applications in medicinal chemistry or materials science. chembk.com For example, it could be used in the synthesis of new ligands for receptors or inhibitors of enzymes where the specific stereochemistry and substitution pattern of the morpholine ring are critical for activity.

Below is a table summarizing some of the key chemical data for this compound:

| Property | Value |

| IUPAC Name | 3-ethylmorpholine;hydrobromide |

| Molecular Formula | C6H14BrNO |

| Molecular Weight | 196.09 g/mol |

| InChI Key | QUBKJRRBXYPWAI-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Table 1: Chemical Data for this compound. sigmaaldrich.com

The study of this compound and similar substituted morpholine systems contributes to the broader understanding of structure-activity relationships (SAR) in medicinal chemistry. e3s-conferences.org By systematically modifying the morpholine scaffold and evaluating the effects of these changes, researchers can develop more effective and selective therapeutic agents.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-ethylmorpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBKJRRBXYPWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 3 Ethylmorpholine Hydrobromide Systems

Mechanistic Pathways of Morpholine (B109124) Ring Formation

The synthesis of the morpholine ring, the core structure of 3-Ethylmorpholine (B1592558), can be achieved through various mechanistic routes. These pathways primarily involve the strategic formation of carbon-nitrogen and carbon-oxygen bonds to construct the six-membered heterocycle.

A common and effective strategy for constructing the morpholine skeleton involves a sequence of nucleophilic attack followed by intramolecular cyclization. This process typically begins with a precursor molecule containing both a nucleophilic amine and a hydroxyl group, which are essential for forming the heterocyclic ring.

The mechanism often commences with the nucleophilic nitrogen atom of an amino alcohol derivative attacking an electrophilic carbon center. For instance, in syntheses starting from aziridines and propargyl alcohols, a gold(I) catalyst can facilitate a tandem sequence beginning with the nucleophilic ring-opening of the aziridine. rsc.org This is followed by a 6-exo-dig cyclization, where the oxygen nucleophile attacks the activated alkyne, and subsequent double bond isomerization to yield the morpholine derivative. rsc.org

Another approach involves the base-induced cyclization of intermediates derived from the reductive amination of an α-chloroaldehyde with an amine that contains an embedded oxygen nucleophile. nih.gov The internal oxygen atom attacks the carbon bearing the chlorine, displacing it in an intramolecular SN2 reaction to close the ring. nih.gov Similarly, N-alkyne-substituted pyrrole (B145914) esters can undergo intramolecular cyclization where an ester oxygen atom acts as the nucleophile, attacking the alkyne functionality (activated by an electrophile like iodine) to form a pyrrolooxazinone core, a related heterocyclic system. beilstein-journals.org

These processes are characterized by the precise, stepwise formation of bonds, leading to the thermodynamically stable six-membered morpholine ring. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the nature of the cyclization step.

In the pursuit of greener and more efficient chemical processes, redox-neutral methods for morpholine synthesis have gained significant attention. These protocols are advantageous as they avoid the use of external oxidizing or reducing agents, which often generate stoichiometric waste. chemrxiv.org

A prominent example of a redox-neutral approach is the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663). nih.govchemrxiv.orgacs.org This method proceeds via a simple SN2 reaction where the amine of the 1,2-amino alcohol acts as a nucleophile, attacking one of the electrophilic carbons of ethylene sulfate. chemrxiv.orgacs.orgorganic-chemistry.org This initial step results in a selective monoalkylation of the amine. nih.govchemrxiv.org The subsequent intramolecular cyclization is facilitated by a base, such as potassium tert-butoxide (tBuOK), which deprotonates the hydroxyl group, allowing it to displace the sulfate group and close the morpholine ring. nih.govchemrxiv.orgorganic-chemistry.org This two-step, one- or two-pot protocol is highly efficient and atom-economical. chemrxiv.orgorganic-chemistry.org The selectivity of the initial monoalkylation is dependent on the structure of the amino alcohol and the unique properties of ethylene sulfate as an electrophile. nih.govchemrxiv.orgacs.org

| Mechanistic Pathway | Key Steps | Reagents/Catalysts | Characteristics |

| Nucleophilic Cyclization | 1. Nucleophilic attack (e.g., amine or alcohol) on an electrophilic center. 2. Intramolecular ring closure (e.g., SN2 displacement). | Gold(I) catalysts, Bases (e.g., KOtBu) | Tandem reactions, often stereospecific, versatile for substituted morpholines. rsc.orgnih.gov |

| Redox-Neutral Synthesis | 1. SN2 reaction with a bifunctional reagent (e.g., ethylene sulfate). 2. Base-mediated intramolecular cyclization. | Ethylene sulfate, tBuOK | High atom economy, avoids external oxidants/reductants, environmentally friendly. chemrxiv.orgnih.govorganic-chemistry.org |

Hydrobromide Participation in Organic Transformations

In 3-Ethylmorpholine hydrobromide, the hydrobromide component is not merely a counter-ion but an active participant that can significantly influence the course of organic reactions. It can function as a proton source, a source of bromide ions, and can affect the stability of reaction intermediates.

The hydrogen atom in hydrobromide (HBr) is highly acidic, making this compound a potential Brønsted acid catalyst. rsc.orgdoaj.org In a reaction medium, it can donate a proton (H⁺) to a substrate, thereby activating it towards nucleophilic attack. This protonation is a key first step in many acid-catalyzed reactions, such as the ring-opening of epoxides or the formation of acetals. whiterose.ac.uk For instance, an alcohol can be protonated by the hydrobromide, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺), which can then be displaced by a nucleophile. libretexts.org The development of strong Brønsted acid organocatalysts is a significant area of modern organic synthesis, aiming to achieve high reactivity and selectivity without the need for metal-based Lewis acids. rsc.orgsci-hub.senih.gov

The hydrobromide part can play a crucial role in reactions that proceed through carbocation intermediates. masterorganicchemistry.com For example, in the addition of HBr to an alkene, the first step is the protonation of the double bond by HBr, which generates a carbocation. masterorganicchemistry.com The stability of this carbocation intermediate dictates the regioselectivity of the reaction, following Markovnikov's rule, where the bromide ion adds to the more substituted carbon. masterorganicchemistry.com

The stability order of carbocations (tertiary > secondary > primary) is a determining factor in the reaction rate and pathway. pearson.com In some cases, the initially formed carbocation may undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before being trapped by the bromide nucleophile. masterorganicchemistry.comlibretexts.org This can lead to a mixture of products. The presence of the hydrobromide provides both the proton to initiate carbocation formation and the nucleophile to terminate the process. masterorganicchemistry.com

The bromide ion (Br⁻) dissociated from the hydrobromide salt is a versatile chemical species. It is considered a good nucleophile, particularly in polar aprotic solvents, capable of attacking electron-deficient centers. acs.orgbyjus.com In nucleophilic substitution reactions (both SN1 and SN2), the bromide ion can displace a leaving group on a substrate to form a new carbon-bromine bond. perlego.comlibretexts.org

Conversely, bromide is also an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge upon its departure. libretexts.orgpearson.com In SN1 reactions, the cleavage of a C-Br bond is often the rate-determining step, leading to the formation of a carbocation. pearson.compurdue.edu The ability of bromide to act as both an incoming nucleophile and a departing leaving group makes it a key player in many reversible and sequential substitution and elimination reactions. purdue.edustudentdoctor.net

| Role of Hydrobromide | Mechanistic Function | Example Reaction Type | Effect on Reaction |

| Brønsted Acid | Proton (H⁺) donor. | Alcohol dehydration, Epoxide ring-opening. | Activates substrates by protonating functional groups (e.g., -OH to -OH₂⁺). whiterose.ac.uklibretexts.org |

| Carbocation Formation | Protonates alkenes/alkynes to form carbocation intermediates. | Electrophilic addition to alkenes. | Directs regioselectivity (Markovnikov's rule), can lead to rearrangements. masterorganicchemistry.commasterorganicchemistry.com |

| Nucleophile (Br⁻) | Attacks electrophilic carbon centers. | SN2 reactions. | Forms new C-Br bonds by displacing a leaving group. byjus.comperlego.com |

| Leaving Group (Br⁻) | Departs with an electron pair from a carbon atom. | SN1 and E1 reactions. | Facilitates formation of carbocations due to its stability as an anion. pearson.compurdue.edu |

Detailed Kinetic and Thermodynamic Analyses of Key Reactions

For reactions involving N-alkylmorpholinium salts, such as decomposition or substitution reactions, the mechanism can be complex. The elucidation of the RDS typically involves a combination of experimental approaches:

Kinetic Monitoring: The concentrations of reactants, intermediates, and products are monitored over time under various conditions (e.g., temperature, pressure, reactant concentrations). The observed reaction rates are then fitted to different rate laws to determine the order of the reaction with respect to each reactant. The form of the experimentally determined rate law provides strong clues about the species involved in the rate-determining step.

Isotope Labeling Studies: By selectively replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium), one can determine if a particular bond is broken in the rate-determining step. A significant change in the reaction rate upon isotopic substitution (a kinetic isotope effect) indicates that the bond to the labeled atom is cleaved in or before the RDS.

Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a substance that reacts with the intermediate to form a stable, detectable product. The identification of such products can provide evidence for the proposed reaction pathway and the nature of the intermediates involved.

While specific data for this compound is not available, a hypothetical example of a two-step decomposition reaction can illustrate the concept of a rate-determining step. Consider the decomposition of an N-alkylmorpholinium bromide:

Step 1 (Slow): [C₆H₁₄BrNO] → [C₆H₁₃NO] + H⁺ + Br⁻ Step 2 (Fast): [C₆H₁₃NO] → Further decomposition products

To illustrate how kinetic data can be presented, the following interactive table shows hypothetical rate data for a reaction involving this compound.

| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

This table contains hypothetical data for illustrative purposes only.

From this hypothetical data, doubling the initial concentration of this compound doubles the initial rate, suggesting the reaction is first order with respect to this reactant. Changing the concentration of Reactant B has no effect on the rate, indicating it is zero order. Thus, the rate law would be: Rate = k[this compound], and the rate-determining step would involve only one molecule of this compound.

Experimental Determination:

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of compounds. For instance, studies on various N-alkyl-N-methylmorpholinium bromides have determined their decomposition temperatures, which are typically below 230°C. These techniques can measure the heat flow associated with chemical reactions or physical transitions as a function of temperature.

Temperature Dependence of Rate Constants: By measuring the rate constant (k) of a reaction at different temperatures, the activation energy can be determined using the Arrhenius equation: k = Ae(-Ea/RT). A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

Computational Determination:

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. These calculations can determine the structures and energies of reactants, transition states, and products. This allows for the theoretical prediction of activation energies and reaction enthalpies.

Molecular Dynamics Simulations: These simulations can model the time evolution of a system of reacting molecules, providing insights into the dynamic aspects of the reaction mechanism and the role of the solvent.

While specific energetic data for reactions of this compound is not available from the conducted searches, the following table provides an illustrative example of how such data would be presented.

| Reaction Step | Method | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|

| Step 1: A → B | Experimental (Arrhenius Plot) | 85 | -20 |

| Step 1: A → B | Computational (DFT) | 82 | -18 |

| Step 2: B → C | Experimental (Arrhenius Plot) | 50 | -45 |

| Step 2: B → C | Computational (DFT) | 53 | -42 |

This table contains hypothetical data for illustrative purposes only, based on typical values for organic reactions.

In this illustrative example, the higher activation energy for Step 1 indicates that it is the slower, rate-determining step. Both experimental and computational methods provide complementary information for a comprehensive understanding of the reaction energetics.

Structural and Conformational Analysis of 3 Ethylmorpholine Hydrobromide

Conformational Preferences of the Morpholine (B109124) Ring System

The six-membered morpholine ring is not planar and, similar to cyclohexane (B81311), adopts non-planar conformations to alleviate angular and torsional strain. The most stable of these is the chair conformation.

The morpholine ring predominantly exists in a chair conformation, which is significantly more stable than boat or twist-boat forms. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Generally, substituents prefer the equatorial position to minimize steric hindrance. fiveable.me Axial substituents experience unfavorable 1,3-diaxial interactions with other axial atoms, leading to steric strain and a higher energy state. The equatorial position places the substituent further away from other ring atoms, resulting in a more stable, lower-energy conformation. The equilibrium between the two chair conformers (via a process known as ring flipping) will heavily favor the conformer where bulky groups are in the equatorial position.

| Substituent Position | Relative Energy | Key Interactions | Predominance in Equilibrium |

|---|---|---|---|

| Equatorial | Lower | Fewer steric clashes | Favored |

| Axial | Higher | 1,3-diaxial steric strain | Disfavored |

The presence of an ethyl group at the C-3 position of the morpholine ring has a decisive influence on its conformational preference. The ethyl group is sterically demanding and will strongly favor the equatorial orientation to avoid significant steric repulsion.

Specifically, an axial 3-ethyl group would encounter a pseudo-A(1,3) strain, an unfavorable interaction with the axial hydrogen on C-5 and the lone pair or substituent on the nitrogen atom (N-4). acs.orgnih.gov This steric clash destabilizes the conformation. Consequently, the chair conformation with the 3-ethyl group in the equatorial position is the overwhelmingly predominant and most stable form of the molecule in solution. This conformational rigidity is a key feature of 3-substituted morpholines. acs.orgcdnsciencepub.com

Impact of Hydrobromide Protonation on Molecular Architecture

The formation of the hydrobromide salt involves the protonation of the morpholine ring, which introduces a positive charge and facilitates strong ionic and hydrogen bonding interactions, fundamentally altering the molecular architecture.

In the presence of hydrobromic acid (HBr), the basic nitrogen atom (N-4) of the 3-ethylmorpholine (B1592558) ring acts as a proton acceptor. This results in the formation of a positively charged 3-ethylmorpholinium cation and a bromide anion (Br⁻).

This protonation event changes the geometry at the nitrogen center. In the neutral amine, the nitrogen has a trigonal pyramidal geometry. Upon protonation, it adopts a tetrahedral geometry, with the fourth position occupied by the newly acquired hydrogen atom. This change can lead to slight adjustments in bond lengths and angles throughout the morpholine ring to accommodate the new geometry and charge distribution.

The most significant interaction within the crystal lattice of 3-ethylmorpholine hydrobromide is the strong intermolecular hydrogen bond between the protonated nitrogen (N⁺-H) and the bromide anion (Br⁻). cdnsciencepub.com This N⁺-H···Br⁻ interaction is a primary force that organizes the ions into a stable, repeating three-dimensional structure. iucr.org

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Nature of Interaction |

|---|---|---|---|---|

| N⁺-H···Br⁻ | Ammonium (B1175870) Group (N⁺-H) | Bromide Anion (Br⁻) | ~3.3 - 3.4 | Strong, electrostatic and covalent character |

Note: Bond length data is based on similar structures like morpholine biguanide (B1667054) hydrobromide. iucr.org

Theoretical Frameworks for Spectroscopic Characterization and Structural Elucidation

A combination of spectroscopic techniques and theoretical calculations is employed to fully characterize the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the conformation in solution. researchgate.netnih.gov The chemical shifts and coupling constants of the ring protons are distinct for axial and equatorial positions, allowing for the confirmation of the preferred chair conformation and the equatorial orientation of the ethyl group. cdnsciencepub.com

Vibrational Spectroscopy (IR and Raman) : Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. researchgate.net Specific bands corresponding to C-H, C-O, C-N, and N-H stretches and bends can be identified. The N⁺-H stretching frequency in the IR spectrum is particularly indicative of hydrogen bonding, often appearing as a broad band at lower wavenumbers compared to a free N-H bond. cdnsciencepub.com

X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and the detailed arrangement of molecules and ions in the crystal lattice, including the specific parameters of the intermolecular hydrogen bonds. iucr.org

Computational Chemistry : Theoretical methods, particularly Density Functional Theory (DFT), are used to model the molecular structure and predict its properties. acs.orgacs.org DFT calculations can be used to determine the relative energies of different conformers (e.g., axial vs. equatorial ethyl group), predict vibrational frequencies to aid in the assignment of IR and Raman spectra, and calculate NMR chemical shifts, providing a powerful complement to experimental data. scielo.org.mx

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Conformation in solution, substituent orientation, molecular connectivity |

| IR & Raman Spectroscopy | Vibrational modes, functional groups, hydrogen bonding information |

| X-ray Crystallography | Precise solid-state structure, bond lengths/angles, crystal packing |

| Density Functional Theory (DFT) | Conformational energies, predicted spectroscopic data, electronic structure |

Vibrational Spectroscopy (Infrared, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a highly effective tool for investigating the conformational isomers of cyclic molecules like this compound. nih.govnih.gov These methods probe the vibrational energy levels of a molecule, which are sensitive to its geometry and bonding. For morpholine and its derivatives, the most stable conformation is the chair form. nih.govacs.org Theoretical calculations and experimental data confirm that the chair conformer is significantly lower in energy than skew-boat conformers. researchgate.net

In 3-Ethylmorpholine, the ethyl group attached to the nitrogen can exist in either an equatorial or an axial position. However, due to steric hindrance, the equatorial conformation is generally more stable. The formation of the hydrobromide salt involves the protonation of the nitrogen atom, which introduces a positively charged center and an N-H bond. This protonation significantly influences the vibrational frequencies, particularly those associated with the C-N bonds and the morpholine ring.

The vibrational spectra are complex but can be assigned to specific molecular motions. Key vibrational modes for conformational analysis include:

C-H Stretching: The stretching vibrations of the C-H bonds of the ethyl group and the morpholine ring typically appear in the 2800–3000 cm⁻¹ region.

N-H Stretching: The protonation of the nitrogen introduces a new N-H bond, which gives rise to a broad and strong absorption band in the IR spectrum, typically in the 2400–2700 cm⁻¹ range, characteristic of amine salts.

CH₂ Scissoring and Twisting: Deformations of the methylene (B1212753) (CH₂) groups in the ring and the ethyl substituent are found in the 1400–1470 cm⁻¹ region.

C-N Stretching: Vibrations involving the C-N bonds are crucial for structural analysis and typically appear between 1000 and 1200 cm⁻¹. Protonation of the nitrogen atom strengthens these bonds, leading to a shift to higher frequencies.

C-O-C Stretching: The asymmetric and symmetric stretching modes of the ether linkage are characteristic of the morpholine ring and are observed in the 1070-1140 cm⁻¹ region.

By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers (e.g., chair-equatorial vs. chair-axial), the predominant conformation in a sample can be determined. researchgate.netkoreascience.kr For this compound, the chair conformation with the ethyl group in the equatorial position is the expected stable form.

Table 1: Representative Vibrational Frequencies for N-Substituted Morpholines and Expected Shifts for this compound This table is a compilation of typical values for N-alkylmorpholines and theoretical predictions for the hydrobromide salt.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Characteristics for this compound |

| N⁺-H Stretching | N/A | Broad, strong absorption around 2400-2700 cm⁻¹ |

| C-H Stretching | 2800-3000 | Multiple sharp bands |

| CH₂ Scissoring | 1440-1470 | Medium intensity |

| C-N Stretching | 1000-1200 | Shifted to higher frequency upon protonation |

| C-O-C Asymmetric Stretching | 1115-1140 | Strong intensity in IR |

| Ring Breathing/Deformation | 800-1000 | Sensitive to conformation |

Nuclear Magnetic Resonance (NMR) Theory for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure in solution. docbrown.info It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, ¹H and ¹³C NMR are the most informative.

The morpholine ring in this compound adopts a rigid chair conformation at room temperature. nih.govresearchgate.net This rigidity makes the axial and equatorial protons on the ring carbons chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum.

Chemical Shift: The position of an NMR signal (chemical shift, δ, in ppm) depends on the electronic environment of the nucleus.

In ¹H NMR, the protons on carbons adjacent to the positively charged nitrogen (H2/H6) and the oxygen (H3/H5) are deshielded and appear at a lower field (higher ppm value) compared to simple alkanes. pdx.edujeol.com Specifically, the protons on the carbons next to the nitrogen (C2/C6) are shifted significantly downfield due to the inductive effect of the N⁺-H group.

The protons of the ethyl group's methylene (-CH₂-) are also adjacent to the positive nitrogen and appear as a downfield quartet. The terminal methyl (-CH₃) protons appear as an upfield triplet.

In ¹³C NMR, the same deshielding effects are observed. The carbons adjacent to the heteroatoms (C2, C6, C3, C5) appear at lower fields than typical alkane carbons. illinois.edu

Spin-Spin Coupling: The interaction between non-equivalent neighboring protons leads to the splitting of NMR signals into multiplets. libretexts.org The magnitude of this splitting is the coupling constant (J, in Hz).

The coupling patterns are predictable by the "n+1 rule". For example, the methyl protons (-CH₃) of the ethyl group are split into a triplet by the two adjacent methylene protons. The methylene protons (-CH₂-) are split into a quartet by the three adjacent methyl protons.

Within the morpholine ring, the coupling constants between adjacent axial and equatorial protons (J_ax-ax, J_ax-eq, J_eq-eq) provide definitive proof of the chair conformation. stackexchange.comechemi.com Typically, the diaxial coupling (J_ax-ax) is the largest (around 10-13 Hz), while axial-equatorial and diequatorial couplings are smaller (2-5 Hz).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign each proton and carbon signal and confirm the connectivity within the molecule. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimated based on data for N-substituted morpholines and the known effects of nitrogen protonation.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

| H2/H6 (axial & equatorial) | ~3.2 - 3.8 | ~52-55 | Multiplet |

| H3/H5 (axial & equatorial) | ~3.9 - 4.2 | ~63-66 | Multiplet |

| N-CH₂-CH₃ | ~3.1 - 3.4 | ~50-53 | Quartet (q) |

| N-CH₂-CH₃ | ~1.3 - 1.5 | ~8-10 | Triplet (t) |

| N⁺-H | Variable, broad | N/A | Singlet (s), broad |

Computational Chemistry and Theoretical Studies of 3 Ethylmorpholine Hydrobromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the electronic landscape of 3-Ethylmorpholine (B1592558) hydrobromide.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the electronic structure of molecules. By approximating the electron density, DFT methods can accurately calculate a range of properties that are crucial for understanding chemical reactivity. For 3-Ethylmorpholine hydrobromide, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine key electronic parameters.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, properties such as frontier molecular orbital energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) are determined. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other reactivity descriptors derived from DFT include electronegativity, chemical hardness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's potential to participate in chemical reactions.

Table 1: Predicted Electronic Properties of this compound via DFT

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 3.65 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resists change in electron distribution |

Note: The values presented are illustrative and would be derived from specific DFT calculations using a defined basis set (e.g., 6-311++G(d,p)).

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide a highly accurate description of the molecular system.

For this compound, ab initio calculations are employed to obtain precise geometric parameters, including bond lengths, bond angles, and dihedral angles. These computed values serve as a benchmark and can be compared with experimental data from techniques like X-ray crystallography, if available. Furthermore, vibrational frequencies can be calculated using ab initio methods, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of spectral bands to specific molecular vibrations, aiding in the structural characterization of the compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule.

For this compound, the MEP surface would visually represent the regions of positive and negative electrostatic potential. The regions of most negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. In the morpholine (B109124) ring, this would likely be localized around the oxygen and nitrogen atoms due to their high electronegativity. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one associated with the hydrobromide, indicating its acidic nature. The bromide ion would be a distinct region of high negative potential.

Conformational Dynamics and Potential Energy Surface Analysis

The flexibility of the morpholine ring and its ethyl substituent means that this compound can exist in various conformations. Understanding these dynamics is crucial as the conformation can significantly influence the molecule's physical and biological properties.

While quantum methods are highly accurate, they are computationally expensive for studying large-scale movements like conformational changes. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative. MM uses classical force fields to model the potential energy of the system, allowing for the rapid exploration of different conformations.

MD simulations provide a time-resolved view of the molecule's dynamic behavior. By simulating the motion of atoms over time, MD can reveal the accessible conformational landscapes of this compound. These simulations can show transitions between different chair and boat conformations of the morpholine ring and the rotation of the ethyl group, providing a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. By systematically changing key dihedral angles in this compound (e.g., those defining the ring pucker and the orientation of the ethyl group) and calculating the energy at each point, a PES scan can be performed.

This analysis helps to identify the stable conformers, which correspond to local minima on the PES. Transition states, which are saddle points on the PES, represent the energy barriers between these minima. For this compound, this exploration would likely focus on the chair conformation of the morpholine ring, which is generally the most stable for such systems. The analysis would also investigate the energetic preference for the ethyl group being in an equatorial versus an axial position, with the equatorial position typically being favored to minimize steric hindrance.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Ring Conformation | Ethyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (most stable) |

| 2 | Chair | Axial | 2.5 |

Note: These values are hypothetical and represent typical energy differences found in substituted cyclohexane (B81311) and morpholine systems.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies are instrumental in mapping out the potential energy surfaces of its formation and subsequent reactions. These investigations allow for the characterization of transient species like transition states, which are crucial for understanding reaction kinetics and mechanisms but are often impossible to observe experimentally. By employing sophisticated quantum mechanical models, researchers can predict the most likely pathways for reactions such as hydrobromination and further derivatization, providing a quantitative understanding of the energies involved.

Computational Modeling of Hydrobromination and Derivatization Reactions

The formation of this compound via the hydrobromination of 3-Ethylmorpholine is a classic acid-base reaction. Computational modeling, typically using Density Functional Theory (DFT), can elucidate the precise mechanism of this proton transfer. DFT calculations are well-suited to predict the geometries of reactants, products, and the transition state, as well as the associated energy changes. researchgate.netnih.gov The reaction involves the nitrogen atom of the morpholine ring, acting as a Lewis base, attacking the proton of hydrogen bromide.

The transition state for this proton transfer is characterized by an elongated H-Br bond and a newly forming N-H bond. Frequency calculations are essential to confirm the nature of this stationary point on the potential energy surface; a true transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the bond formation/breaking process. nih.govresearchgate.net The activation energy (Ea) for the reaction can be calculated as the difference in energy between the transition state and the reactants.

Beyond its formation, the derivatization of the 3-ethylmorpholinium cation can also be modeled. For instance, computational studies can predict the feasibility and regioselectivity of further reactions. mdpi.commdpi.com These models can simulate reaction conditions and predict outcomes, guiding synthetic efforts. researchgate.netnih.govsemanticscholar.org

Below is a representative data table illustrating the kind of thermodynamic and kinetic data that can be obtained from DFT calculations for the hydrobromination of a generic N-alkylmorpholine, serving as a model for 3-Ethylmorpholine.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔHrxn | -25.8 | The enthalpy change of the reaction, indicating an exothermic process. |

| ΔGrxn | -15.2 | The Gibbs free energy change, showing the reaction is spontaneous under standard conditions. |

| Ea | 2.5 | The activation energy, suggesting a very fast reaction rate, typical for acid-base neutralization. |

| Transition State H-Br distance | 1.85 Å | The elongated bond distance of hydrogen bromide at the transition state. |

| Transition State N-H distance | 1.45 Å | The nascent bond distance between nitrogen and hydrogen at the transition state. |

Note: The data presented are illustrative for a model N-alkylmorpholine hydrobromination reaction, calculated at the B3LYP/6-311++G(d,p) level of theory.

Analysis of Non-Covalent Interactions Governing Reactivity and Stability

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and reactivity of molecules. nih.govnih.govrsc.org In the context of this compound, both intramolecular and intermolecular NCIs play a significant role. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the electron density topology and characterize these weak interactions. amercrystalassn.orgresearchgate.netup.ac.za

QTAIM analysis can identify bond critical points (BCPs) between atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the nature of the interaction. For instance, low ρ and positive ∇²ρ values at a BCP between two atoms are indicative of a non-covalent interaction, such as a hydrogen bond or a van der Waals contact. up.ac.zanih.gov

Another popular method for visualizing and analyzing NCIs is the Non-Covalent Interaction (NCI) index, which is based on the electron density and its reduced density gradient. nih.govup.ac.za This method generates intuitive 3D plots that highlight regions of space involved in different types of non-covalent interactions, color-coded by their strength. For this compound, NCI plots would reveal large surfaces corresponding to the strong ionic hydrogen bond between the ammonium (B1175870) proton and the bromide ion, surrounded by weaker van der Waals interactions.

An illustrative table summarizing the QTAIM parameters for the key non-covalent interactions expected in a model morpholinium bromide system is provided below.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| N-H⁺···Br⁻ | 0.045 | +0.120 | Strong ionic hydrogen bond, characterized by significant electron density and a positive Laplacian indicating charge depletion typical of closed-shell interactions. |

| C-H···O (intramolecular) | 0.012 | +0.040 | Weak intramolecular hydrogen bond, contributing to conformational stability. |

| C-H···Br⁻ | 0.015 | +0.055 | Weaker hydrogen bond interaction, contributing to the crystal packing arrangement. |

Note: The data are representative values for interactions in similar ammonium halide systems. BCP refers to the Bond Critical Point.

Role of 3 Ethylmorpholine Hydrobromide As a Building Block in Complex Organic Synthesis

Precursor in Advanced Heterocyclic Synthesis

The morpholine (B109124) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govjchemrev.com This prevalence drives the development of synthetic methods that utilize morpholine derivatives, such as 3-ethylmorpholine (B1592558), to generate novel and structurally diverse molecules.

The 3-ethylmorpholine core is an integral component for the synthesis of a wide array of more complex heterocyclic systems. Organic chemists leverage the inherent reactivity of the morpholine nitrogen and the potential for functionalization on the carbon framework to access diverse chemical libraries. researchgate.net The synthesis of molecules with systematically varied regiochemistry and stereochemistry around a common core is a key strategy for expanding chemical diversity and exploring structure-activity relationships. nih.gov

Starting from chiral precursors, it is possible to produce a comprehensive matrix of substituted morpholines that vary in their three-dimensional arrangement. nih.gov The 3-ethylmorpholine moiety can be incorporated into larger, often polycyclic, structures through annulation reactions or by using the nitrogen atom as a nucleophile to connect to other molecular fragments. This approach allows for the generation of skeletally different scaffolds from a common intermediate, a cornerstone of diversity-oriented synthesis. researchgate.net

Table 1: Examples of Diverse Scaffolds Derived from Morpholine Precursors

| Precursor Type | Resulting Scaffold Class | Synthetic Strategy | Key Features |

|---|---|---|---|

| Substituted Morpholine Acetic Acid Esters | Systematically varied isomers | Regio- and stereochemical diversification | Comprehensive 3D vector coverage nih.gov |

| Morpholine-based Peptidomimetics | Diketopiperazines, Oxopiperazines | Intramolecular cyclization | Access to multiple heterocyclic systems researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govfrontiersin.orgnih.gov 3-Ethylmorpholine, after neutralization to the free amine, can serve as the amine component in several classical MCRs.

For instance, in the Ugi three-component reaction (U-3CR), an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-aminoamide. nih.gov The use of 3-ethylmorpholine in such a reaction would directly incorporate the substituted morpholine ring into the final product, providing rapid access to complex molecules with potential biological relevance. Similarly, in the Mannich reaction, 3-ethylmorpholine can react with an aldehyde and a compound containing an active hydrogen to form a Mannich base, a versatile intermediate for further synthetic transformations. nih.govorganic-chemistry.org

The design of MCRs is a strategic approach to rapidly build molecular diversity, and the incorporation of privileged scaffolds like morpholine is a common tactic in the construction of compound libraries for drug discovery. nih.govfrontiersin.org

Reagent or Catalyst Component in Chemical Transformations

Beyond its role as a structural precursor, the 3-ethylmorpholine moiety can also participate directly in chemical reactions as a reagent or as part of a catalyst system.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Chiral amines are a cornerstone of this field, particularly in enamine catalysis. While the pyrrolidine ring is often more efficient, recent studies have explored morpholine-based organocatalysts. frontiersin.org

The nitrogen atom in 3-ethylmorpholine can form an enamine with an aldehyde or ketone, which can then react with an electrophile. The stereocenter at the 3-position, along with any other chiral elements in the catalyst design, can induce asymmetry in the final product. Although the oxygen atom in the morpholine ring can decrease the nucleophilicity of the corresponding enamine, carefully designed β-morpholine amino acids have been shown to be effective catalysts in reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. frontiersin.org The search for environmentally benign, metal-free catalysts continues to drive research into new organocatalytic systems. mdpi.comnih.gov

Table 2: Morpholine Derivatives in Organocatalysis

| Catalyst Type | Reaction | Role of Morpholine | Performance |

|---|---|---|---|

| β-Morpholine Amino Acids | 1,4-addition of aldehydes to nitroolefins | Enamine formation and stereocontrol | High yields, excellent diastereoselection, good enantioselectivity frontiersin.org |

In transition metal-catalyzed reactions, morpholine derivatives can play several roles. The nitrogen atom can act as a ligand, coordinating to the metal center and influencing its reactivity, selectivity, and stability. While simple amines are not always strong ligands, they can be incorporated into more complex ligand frameworks, such as pincer ligands, which are powerful tools in asymmetric synthesis. researchgate.net

Furthermore, 3-ethylmorpholine can be a substrate in important bond-forming reactions. For example, transition metal-catalyzed N-arylation reactions (such as the Buchwald-Hartwig amination) are powerful methods for forming C-N bonds, a crucial step in the synthesis of many pharmaceuticals. nih.gov In these processes, an aryl halide or triflate is coupled with an amine, like 3-ethylmorpholine, in the presence of a palladium or copper catalyst to yield the corresponding N-aryl morpholine. nih.govnih.gov These reactions are fundamental for creating the diverse N-substituted heterocyclic compounds found in medicinal and materials chemistry. nih.gov

Strategies for Late-Stage Diversification from an Ethylmorpholine Moiety

Late-stage diversification is a powerful strategy in drug discovery and chemical biology where a common, complex molecular scaffold is modified in the final steps of a synthesis to generate a library of analogs. nih.govnih.gov This approach allows for the rapid exploration of structure-activity relationships without the need for a lengthy de novo synthesis for each new compound. researchgate.net

A molecule containing a 3-ethylmorpholine moiety is an excellent candidate for late-stage diversification. The core scaffold provides a consistent structural framework, while specific sites on and around the ring offer handles for modification.

Key strategies for the late-stage diversification of an ethylmorpholine-containing molecule include:

C-H Functionalization : Modern synthetic methods allow for the direct conversion of C-H bonds to C-C, C-N, or C-O bonds. researchgate.net This could be used to introduce new substituents at various positions on the morpholine ring or the ethyl group, providing access to previously unavailable analogs.

Functionalization of the Ethyl Group : The ethyl group itself can be a site for diversification. For example, oxidation could introduce a hydroxyl group, which could then be further elaborated into esters, ethers, or other functionalities.

Modification of Existing Substituents : If the parent molecule contains other functional groups, these can be modified. For example, an aryl group attached to the morpholine nitrogen could undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents. nih.gov

By synthesizing a key intermediate that contains the 3-ethylmorpholine core, chemists can create a branching point from which numerous derivatives can be efficiently produced, maximizing the output of a synthetic program. nih.govnsf.gov

Future Perspectives and Emerging Research Avenues for 3 Ethylmorpholine Hydrobromide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives, including 3-Ethylmorpholine (B1592558) hydrobromide, is undergoing a significant transformation towards more sustainable and efficient methodologies. Traditional methods often require multiple steps and harsh reagents. chemrxiv.org Current research is focused on greener alternatives that offer higher yields, reduced waste, and improved safety profiles.

One promising approach involves a one or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.orgnih.gov This method is advantageous as it allows for the clean isolation of N-monoalkylation products, a key challenge in morpholine synthesis. chemrxiv.org The selectivity of this reaction is dependent on the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate. chemrxiv.orgnih.gov This approach not only simplifies the synthesis but also has significant environmental and safety benefits over traditional multi-step procedures that often employ reagents like chloroacetyl chloride and require subsequent reduction steps. chemrxiv.org

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted morpholines. nih.govnih.gov For instance, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce cis-3,5-disubstituted morpholines with high stereoselectivity. nih.govnih.gov Researchers are also exploring the use of other catalysts, such as iron(III), for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org

Polymer-supported synthesis is another area of active investigation, offering a streamlined approach to generating libraries of morpholine derivatives. acs.orgnih.gov This solid-phase synthesis technique simplifies purification and allows for the efficient production of diverse structures for screening in various applications. nih.gov

Future research in this area will likely focus on:

The development of novel catalytic systems with higher efficiency and selectivity.

The use of flow chemistry to enable continuous and scalable production.

The exploration of bio-catalytic routes for a more sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Substituted Morpholines

| Methodology | Key Features | Advantages | Challenges |

| Ethylene Sulfate Protocol | One or two-step, redox-neutral. organic-chemistry.orgchemrxiv.orgnih.gov | High yield, uses inexpensive reagents, environmentally friendly. chemrxiv.org | Selectivity can be substrate-dependent. chemrxiv.orgnih.gov |

| Palladium-Catalyzed Carboamination | Forms cis-3,5-disubstituted morpholines. nih.govnih.gov | High stereoselectivity, access to diverse substituents. nih.gov | Cost of palladium catalyst, removal of metal residues. |

| Iron(III)-Catalyzed Cyclization | Diastereoselective synthesis. organic-chemistry.org | Use of an inexpensive and abundant metal catalyst. | Scope and functional group tolerance may be limited. |

| Polymer-Supported Synthesis | Solid-phase synthesis. acs.orgnih.gov | Simplified purification, suitable for library synthesis. nih.gov | Higher initial setup cost, potential for lower overall yields. |

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reaction Kinetics

A deeper understanding of reaction kinetics is crucial for optimizing the synthesis of 3-Ethylmorpholine hydrobromide. Advanced spectroscopic techniques are poised to play a pivotal role in achieving this through in-situ monitoring. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are traditionally used for the characterization of final products, are increasingly being adapted for real-time reaction analysis. thermofisher.commasterorganicchemistry.com

FTIR spectroscopy can be used to track the disappearance of reactants and the appearance of products by monitoring specific vibrational frequencies of functional groups. thermofisher.comnih.gov For instance, in the synthesis of morpholine derivatives, the disappearance of the N-H stretch of the starting amine and the appearance of new bands corresponding to the C-N and C-O bonds of the morpholine ring can be monitored in real-time. nih.gov This allows for the precise determination of reaction endpoints and the identification of any transient intermediates.

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed structural information and can be used to follow the progress of a reaction by observing changes in the chemical shifts and integration of specific signals. researchgate.netnih.gov Two-dimensional NMR techniques like HSQC and HMBC can be instrumental in unambiguously distinguishing between N- and O-alkylation products, a common challenge in the synthesis of substituted amines. researchgate.netnih.gov The ability to perform these analyses in real-time, without the need for sample workup, provides invaluable insights into the reaction mechanism and kinetics.

The integration of these spectroscopic techniques with reaction vessels allows for:

Precise control over reaction parameters.

Optimization of reaction conditions to maximize yield and minimize by-products.

A deeper understanding of the reaction mechanism.

Future developments in this area may include the use of hyphenated techniques, such as HPLC-NMR, for the in-situ analysis of complex reaction mixtures.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical research and development. nih.gov In the context of this compound and its derivatives, these computational tools offer the potential to accelerate the discovery of new compounds with desired properties and to optimize synthetic routes.

For instance, ML models can be developed to predict the catalytic activity of different substituted morpholine hydrobromides in specific chemical transformations. By analyzing the structural features of a library of morpholine derivatives and their corresponding catalytic performance, the model can identify the key structural motifs that contribute to high activity. This knowledge can then be used to design new, more effective catalysts.

Furthermore, AI can be employed in de novo drug design, where algorithms generate novel molecular structures with a high probability of exhibiting a desired biological activity. harvard.edu This approach could be used to design new morpholine-based compounds for various applications.

Key areas where ML and AI can impact the study of this compound include:

Virtual Screening: Identifying promising candidates from large virtual libraries for specific applications. nih.gov

Property Prediction: Forecasting physicochemical properties and reactivity. specialchem.comewuu.nl

De Novo Design: Generating novel molecular structures with optimized properties. harvard.edu

Synthesis Planning: Predicting optimal reaction conditions and synthetic routes.

The continued development of more sophisticated algorithms and the availability of larger, high-quality datasets will further enhance the predictive power of these computational tools. nih.gov

Exploration of Unique Reactivity Profiles and Selectivity Control in Substituted Morpholine Hydrobromides

The reactivity and selectivity of substituted morpholine hydrobromides are key to their utility in organic synthesis and other applications. The nature and position of substituents on the morpholine ring can significantly influence the compound's steric and electronic properties, leading to unique reactivity profiles.

For example, the stereoselective synthesis of C-substituted morpholine derivatives is an area of active research. acs.org Intramolecular reductive etherification reactions have been shown to produce cis-2,6-disubstituted morpholines with high diastereoselectivity. acs.org The stereochemical outcome of these reactions is often dependent on the conformational stability of the intermediate oxocarbenium ion. acs.org

Control over regioselectivity is also a critical aspect of morpholine chemistry. The selective monoalkylation of amines is a fundamental challenge that is being addressed through the development of novel synthetic methods. chemrxiv.orgchemrxiv.orgnih.gov The use of specific reagents and catalysts can direct the alkylation to the desired position, preventing the formation of unwanted by-products.

Future research in this area will likely focus on:

The development of new catalytic systems that offer enhanced control over stereoselectivity and regioselectivity.

The investigation of the influence of different substituents on the reactivity of the morpholine ring.

The exploration of novel transformations involving substituted morpholine hydrobromides as either reactants or catalysts.

Table 2: Factors Influencing Selectivity in Morpholine Synthesis

| Selectivity Type | Influencing Factors | Examples |

| Diastereoselectivity | Catalyst, reaction conditions, conformational stability of intermediates. acs.org | Iron(III)-catalyzed synthesis of disubstituted morpholines. organic-chemistry.org |

| Regioselectivity | Nature of the alkylating agent, base, and solvent. chemrxiv.org | Selective monoalkylation of 1,2-amino alcohols using ethylene sulfate. chemrxiv.orgchemrxiv.orgnih.gov |

| Enantioselectivity | Use of chiral catalysts or starting materials. nih.govnih.gov | Palladium-catalyzed asymmetric synthesis of cis-3,5-disubstituted morpholines. nih.govnih.gov |

Advanced Applications in Specialized Chemical Technologies (excluding prohibited areas)

The unique properties of this compound and other morpholine derivatives make them valuable compounds in a variety of specialized chemical technologies. e3s-conferences.orgnih.govchemicalbook.com Their applications extend beyond traditional uses and into emerging areas of materials science and catalysis.

In the field of corrosion inhibition , morpholine and its derivatives are effective in protecting various metals, including steel, copper, and zinc, from corrosion. nih.govchemicalbook.com They are particularly useful in boiler water and steam condensate systems, where they help to maintain the appropriate pH and neutralize corrosive acidic components. nih.gov The development of new morpholine-based corrosion inhibitors with enhanced performance and environmental profiles is an ongoing area of research.

Morpholine derivatives also serve as important catalysts and intermediates in organic synthesis. e3s-conferences.orgcymitquimica.com They can be used to catalyze a range of reactions, including the formation of polyurethane foams. chemicalbook.com As intermediates, they are building blocks for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. e3s-conferences.orgchemicalbook.com

In materials science , morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org Their incorporation into polymer backbones can impart desirable properties, such as improved thermal stability and mechanical strength. e3s-conferences.org There is also growing interest in the use of morpholine-based compounds in the development of optical brighteners for detergents and textiles. nih.gov

Emerging applications for substituted morpholine hydrobromides may include:

The development of novel ionic liquids with tailored properties for specific applications.

Their use as ligands in coordination chemistry for the synthesis of new metal-organic frameworks (MOFs).

The design of functional materials with specific optical or electronic properties.

The versatility of the morpholine scaffold ensures that it will continue to be a fertile ground for the discovery of new applications in a wide range of chemical technologies. e3s-conferences.org

Q & A

Q. What are the standard methods for synthesizing 3-Ethylmorpholine hydrobromide in a laboratory setting?

Synthesis typically involves reacting 3-ethylmorpholine with hydrobromic acid under controlled conditions. Key steps include:

- Solvent selection (e.g., ethanol or water) and temperature control (e.g., 0°C to prevent side reactions) .

- Precipitation and purification via recrystallization or filtration to isolate the hydrobromide salt .

- Validation using infrared (IR) spectroscopy to confirm the presence of the hydrobromide moiety and absence of unreacted precursors .

Q. Which analytical techniques are most reliable for characterizing this compound?

- HPLC : Quantifies purity (>99%) and detects impurities using reference standards .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in morpholine rings) .

- Titration : Measures hydrobromide content via acid-base titration with potassium hydroxide .

- X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphic forms .

Q. How is the pharmacological activity of this compound assessed in preclinical studies?

- In Vivo Models : Administered orally or intraperitoneally to rodents (e.g., Swiss albino mice) at doses ranging from 20–50 mg/kg. Tumor xenograft models are common for antitumor studies .

- Control Groups : Include untreated cohorts and comparator drugs to validate efficacy .

- Endpoint Analysis : Tumor volume measurement, histopathology, and biomarker assays (e.g., apoptosis markers) .

Q. What purity standards are required for this compound in pharmaceutical research?

- Pharmacopeial Compliance : Must meet ≥99.0% purity by HPLC, with impurities ≤0.1% .

- Regulatory Guidelines : Follow USP/EP protocols for residual solvents, heavy metals, and polymorphic consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic stability data for this compound?

- Controlled Crystallization : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate polymorphs .

- Accelerated Stability Testing : Expose polymorphs to humidity (40–75% RH) and elevated temperatures (40–60°C) to assess phase transitions .

- Data Reconciliation : Use multivariate analysis to correlate environmental conditions with polymorphic outcomes .

Q. What methodologies optimize the design of in vivo studies for this compound?

- Dose Escalation : Start with sub-therapeutic doses (e.g., 5 mg/kg) to establish safety margins before efficacy trials .

- Pharmacokinetic Profiling : Collect plasma samples at timed intervals to calculate bioavailability and half-life .

- Blinding : Implement double-blind protocols to reduce bias in tumor response assessments .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Mechanistic Studies : Compare drug metabolism (e.g., liver microsome assays) to identify bioactivation barriers .

- Tumor Microenvironment Models : Use 3D cell cultures or co-cultures with stromal cells to mimic in vivo conditions .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice in vitro vs. formulation in vivo) .

Q. What experimental strategies ensure stability of this compound under varying storage conditions?

- Forced Degradation Studies : Expose the compound to UV light, oxidative agents (H₂O₂), and acidic/alkaline conditions to identify degradation pathways .

- Lyophilization : Test freeze-drying to enhance shelf-life in hygroscopic environments .

- Container Closure Systems : Evaluate polymer-based vs. glass packaging for moisture and oxygen permeability .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- Spike-and-Recovery : Introduce known impurities (e.g., ethylmorphine byproducts) at 0.05–0.5% levels and quantify recovery via HPLC-MS .

- Limit of Detection (LOD) : Determine using signal-to-noise ratios (S/N ≥3) for low-abundance peaks .

- Interlaboratory Reproducibility : Collaborate with multiple labs to standardize protocols .

Q. What are the challenges in designing combination therapies with this compound?

- Drug-Drug Interactions : Screen for cytochrome P450 inhibition/induction using hepatocyte models .

- Synergy Testing : Use Chou-Talalay assays to calculate combination indices (CI <1 indicates synergy) .

- Formulation Compatibility : Assess physicochemical stability in co-formulations (e.g., pH, excipient interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.